
Br-DAPI
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Br-DAPI: is a derivative of the well-known fluorescent dye DAPI (4’,6-diamidino-2-phenylindole). This compound is a DNA-binding photosensitizer that produces reactive oxygen species upon irradiation, leading to single and double-stranded breaks in DNA. This compound is particularly useful in fluorescence microscopy due to its strong binding affinity to adenine-thymine-rich regions in DNA .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Br-DAPI involves the bromination of DAPI. The reaction typically uses bromine or a brominating agent under controlled conditions to introduce a bromine atom into the DAPI molecule. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a specific temperature to ensure the selective bromination of the desired position on the DAPI molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions: Br-DAPI undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of brominated quinones, while reduction can yield brominated amines .
科学研究应用
Br-DAPI has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting DNA and studying DNA-binding interactions.
Biology: Employed in fluorescence microscopy to stain DNA in both live and fixed cells, allowing for the visualization of cellular structures.
Medicine: Utilized in diagnostic assays to detect DNA in various biological samples.
Industry: Applied in the development of new fluorescent dyes and probes for various industrial applications.
作用机制
Br-DAPI exerts its effects by binding to the minor groove of double-stranded DNA, specifically targeting adenine-thymine-rich regions. Upon binding, this compound produces reactive oxygen species when exposed to light, leading to the cleavage of DNA strands. This mechanism is particularly useful in photodynamic therapy and other applications where controlled DNA damage is desired .
相似化合物的比较
DAPI: The parent compound of Br-DAPI, widely used as a fluorescent DNA stain.
Hoechst 33342: Another DNA-binding dye that is cell-permeant and used for live-cell imaging.
Ethidium Bromide: A DNA intercalating agent used for staining DNA in gel electrophoresis.
Uniqueness of this compound: this compound is unique due to its ability to produce reactive oxygen species upon irradiation, making it a valuable tool in applications requiring controlled DNA damage. Its high binding affinity to DNA and strong fluorescence make it an excellent choice for various imaging and diagnostic applications .
属性
分子式 |
C16H14BrN5 |
|---|---|
分子量 |
356.22 g/mol |
IUPAC 名称 |
3-bromo-2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide |
InChI |
InChI=1S/C16H14BrN5/c17-13-11-6-5-10(16(20)21)7-12(11)22-14(13)8-1-3-9(4-2-8)15(18)19/h1-7,22H,(H3,18,19)(H3,20,21) |
InChI 键 |
GSBXNZFEZFIMCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C3=C(N2)C=C(C=C3)C(=N)N)Br)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




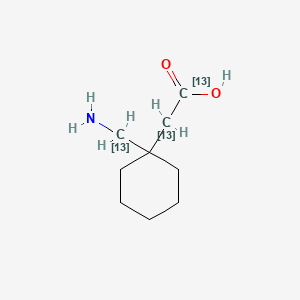


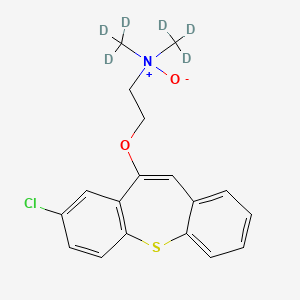
![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
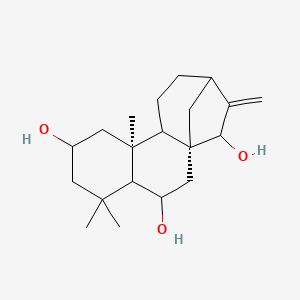
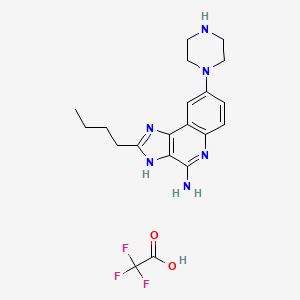
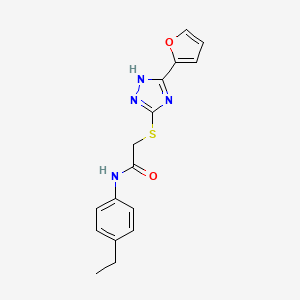
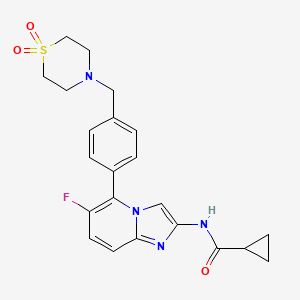
![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)

![2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B15144735.png)
